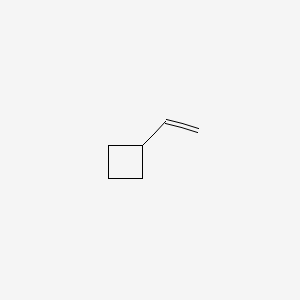

Cyclobutane, ethenyl-

Description

Significance of Strained Four-Membered Rings in Organic Synthesis

Cyclobutane (B1203170) and its derivatives are notable for their significant ring strain, a consequence of the deviation of their C-C-C bond angles (approximately 90°) from the ideal tetrahedral angle of 109.5°. libretexts.org This inherent strain makes four-membered rings more reactive than their larger cycloalkane counterparts like cyclopentane (B165970) and cyclohexane. solubilityofthings.com The strain energy of the cyclobutane ring is approximately 26.3 kcal mol⁻¹, second only to cyclopropane (B1198618) among saturated monocarbocycles. nih.gov This stored potential energy can be harnessed in organic synthesis to drive a variety of chemical transformations. acs.org

The unique reactivity of strained four-membered rings allows them to serve as versatile intermediates in the construction of more complex molecular architectures. solubilityofthings.comacs.org Reactions involving the cleavage of carbon-carbon bonds within the cyclobutane ring can lead to the formation of linear or larger cyclic structures, providing a powerful tool for synthetic chemists. acs.org Furthermore, the puckered, three-dimensional structure of cyclobutanes offers distinct stereochemical control in reactions, a valuable attribute in the synthesis of complex target molecules. nih.govru.nl

Ethenylcyclobutane as a Prototypical Building Block for Molecular Complexity

Ethenylcyclobutane, in particular, serves as an exemplary building block for generating molecular complexity. nih.govescholarship.org The presence of the vinyl group provides a reactive handle for a wide array of chemical modifications, while the strained cyclobutane ring can participate in various ring-opening and rearrangement reactions. This dual reactivity allows for the rapid construction of diverse and intricate molecular scaffolds from a relatively simple starting material. nih.gov

The vinyl group can undergo typical alkene reactions such as addition, oxidation, and polymerization. Simultaneously, the cyclobutane ring can be selectively opened under thermal, photochemical, or catalytic conditions to generate different structural motifs. solubilityofthings.comacs.org For instance, the thermal rearrangement of vinylcyclobutane yields cyclohexene (B86901), a classic example of a solubilityofthings.comsolubilityofthings.com-sigmatropic rearrangement. This ability to access different ring systems from a single precursor highlights the synthetic utility of ethenylcyclobutane.

Historical Context of Cyclobutane Chemistry Relevant to Ethenylcyclobutane Research

The study of cyclobutane chemistry has a rich history, with the first synthesis of cyclobutane itself achieved in 1907. nih.govru.nl Early investigations into cyclobutanes were driven by a fundamental interest in understanding the effects of ring strain on chemical bonding and reactivity. libretexts.org The development of methods for synthesizing cyclobutane derivatives, such as the dimerization of alkenes under UV irradiation and the dehalogenation of 1,4-dihalobutanes, paved the way for more extensive exploration of their chemical behavior. wikipedia.org

A significant advancement in the field was the discovery of photochemical [2+2] cycloaddition reactions, which provided a versatile method for constructing four-membered rings. chim.it This and other synthetic strategies have made a wide range of substituted cyclobutanes, including ethenylcyclobutane, more accessible for research. Over the years, the focus has shifted from fundamental studies to the application of cyclobutanes as key intermediates in the synthesis of natural products, pharmaceuticals, and advanced materials. solubilityofthings.com The unique reactivity of ethenylcyclobutane continues to be exploited in the development of novel synthetic methodologies and the construction of complex molecular targets.

Properties of Ethenylcyclobutane

| Property | Value | Source |

| Molecular Formula | C₆H₁₀ | nih.govchemsrc.comguidechem.com |

| Molecular Weight | 82.14 g/mol | nih.govnih.gov |

| CAS Number | 2597-49-1 | nih.govchemsrc.comguidechem.com |

| Boiling Point | 66.8 °C at 760 mmHg | chemsrc.comguidechem.com |

| Density | 0.894 g/cm³ | chemsrc.comguidechem.com |

| Refractive Index | 1.549 | chemsrc.comguidechem.com |

| Vapor Pressure | 161 mmHg at 25°C | chemsrc.comguidechem.com |

| LogP | 1.97250 | chemsrc.com |

Structure

3D Structure

Properties

IUPAC Name |

ethenylcyclobutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10/c1-2-6-4-3-5-6/h2,6H,1,3-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQZFVNSRRPRBQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00180634 | |

| Record name | Cyclobutane, ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2597-49-1 | |

| Record name | Cyclobutane, ethenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002597491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobutane, ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethenylcyclobutane and Its Derivatives

Cycloaddition Reactions in Ethenylcyclobutane Synthesis

The [2+2] cycloaddition, a reaction involving the combination of two unsaturated components to form a four-membered ring, stands as the most direct and atom-economical method for synthesizing cyclobutane (B1203170) scaffolds. escholarship.org This approach can be broadly categorized into thermal and photochemical methods, each with distinct mechanistic pathways and substrate requirements.

Intermolecular [2+2] cycloadditions involve the reaction of two separate alkene components to form the cyclobutane ring. One of these components must be a 1,3-diene or a related structure that, upon cycloaddition with an alkene (an ene), yields an ethenyl-substituted cyclobutane. For instance, the reaction between 1,3-butadiene (B125203) and ethylene (B1197577) would theoretically yield the parent ethenylcyclobutane. The feasibility and outcome of these reactions are heavily dependent on the mode of activation.

Thermally initiated [2+2] cycloadditions between unactivated alkenes are generally considered "forbidden" by the Woodward-Hoffmann rules for a concerted, suprafacial pathway due to unfavorable orbital symmetry. rsc.org Consequently, these reactions often require high temperatures and may proceed through a stepwise mechanism involving a diradical intermediate, which can lead to a loss of stereoselectivity and the formation of side products.

However, the kinetic barrier can be overcome with appropriately substituted reactants. The reaction of butadiene with tetrafluoroethylene (B6358150) (TFE), for example, kinetically favors the stepwise [2+2] cycloaddition to yield 2,2,3,3-tetrafluoro-1-vinylcyclobutane at temperatures up to 350°C. acs.org Computational studies suggest that the preference for the [2+2] pathway over the [4+2] Diels-Alder reaction is due to the lower energy of the diradical transition states involved. acs.org

Another strategy involves the use of activated coupling partners, such as ketenes or in situ-generated keteniminium salts. These species can undergo thermal [2+2] cycloadditions with alkenes under milder conditions. nih.govlibretexts.org For example, a one-step synthesis of borylated cyclobutanes has been developed via the thermal [2+2] cycloaddition of in situ-generated keteniminium salts with vinyl boronates. nih.gov While historically underdeveloped, this thermal approach provides a practical route to functionalized cyclobutanes. nih.gov

| Reactant 1 | Reactant 2 | Product | Conditions | Key Finding | Reference |

| Butadiene | Tetrafluoroethylene (TFE) | 2,2,3,3-tetrafluoro-1-vinylcyclobutane | Up to 350 °C | The stepwise (2+2) cycloaddition is kinetically preferred over the concerted Diels–Alder reaction. | acs.org |

| Vinyl boronate | Keteniminium salt (in situ) | Borylated cyclobutane | Thermal | Provides a practical, one-step approach to functionalized cyclobutanes. | nih.gov |

| Styrene (B11656) derivatives | Li+@C60 | Fullerene-styrene adduct | Thermal | The encapsulated Li+ Lewis acid enhances the reactivity of the fullerene toward thermal [2+2] cycloaddition. | beilstein-journals.org |

Photochemical [2+2] cycloaddition is the most widely used and versatile method for constructing cyclobutane rings. acs.orgresearchgate.net It involves the excitation of one of the alkene partners to a reactive excited state, which then reacts with the ground-state alkene. This process circumvents the symmetry restrictions of the thermal reaction, allowing the cycloaddition to proceed under mild conditions.

####### 2.1.1.2.1. Direct Photoexcitation Strategies

In a direct photoexcitation approach, one of the alkene reactants absorbs a photon, typically in the UV range, promoting it to an excited singlet or triplet state. acs.orgnih.gov For this to occur, at least one of the reaction partners must possess a chromophore that can absorb light at the irradiation wavelength. libretexts.org The excited-state molecule then adds to the ground-state partner to form the cyclobutane ring. acs.org This method is conceptually the simplest photochemical route to cyclobutanes but can suffer from drawbacks such as the need for high-energy UV light, which may limit functional group tolerance. nih.gov

####### 2.1.1.2.2. Energy Transfer (EnT) Photocatalysis in [2+2] Cycloadditions

Energy transfer (EnT) photocatalysis offers a milder alternative to direct excitation. In this process, a photocatalyst (or photosensitizer) absorbs visible light and is promoted to an excited state. nih.gov This excited catalyst then transfers its energy to one of the alkene substrates, promoting it to a reactive triplet state without direct excitation of the substrate itself. nih.govcore.ac.uk This triplet-state alkene can then undergo the [2+2] cycloaddition with its reaction partner.

This strategy has several advantages. It allows the use of lower-energy visible light, which is more compatible with sensitive functional groups. core.ac.uk Furthermore, it provides access to reactive intermediates that might not be accessible through direct irradiation. nih.gov Iridium and ruthenium-based photosensitizers are commonly used, as well as purely organic catalysts, to facilitate EnT-mediated [2+2] cycloadditions for a wide range of substrates. rsc.orgnih.govresearchgate.net

| Catalyst Type | Substrates | Mechanism | Key Feature | Reference |

| Iridium-based photocatalyst | Cycloheptenes | Energy Transfer | Drives a "forbidden" thermal [2+2] cycloaddition by forming a transient, high-strain trans-cycloheptene via triplet sensitization. | rsc.org |

| Ruthenium catalyst with acid co-catalyst | Imidazole substrate | Energy Transfer | The acid co-catalyst facilitates the triplet energy transfer from the photocatalyst to the substrate. | researchgate.net |

| Organic cyanoarene photocatalyst | Electron-deficient styrenes | Energy Transfer | Enables [2+2] cycloaddition of styrenes bearing electron-withdrawing groups, a class of substrates not typically reactive in oxidative photoredox pathways. | nih.gov |

####### 2.1.1.2.3. Photoredox Catalysis Approaches to Cyclobutane Formation

Photoredox catalysis represents another powerful strategy for initiating [2+2] cycloadditions using visible light. Instead of energy transfer, this mechanism involves a single-electron transfer (SET) between the excited photocatalyst and a substrate. acs.org

The process can occur via two main pathways:

Oxidative Quenching: The excited photocatalyst oxidizes an electron-rich alkene to a radical cation. This highly reactive intermediate can then react with a second alkene molecule to form a cyclobutane ring. acs.orgnih.govresearchgate.net This pathway is particularly effective for the dimerization of electron-rich alkenes like styrene derivatives. researchgate.net

Reductive Quenching: The excited photocatalyst reduces an electron-deficient alkene to a radical anion, which subsequently initiates the cycloaddition. acs.org This approach is common for α,β-unsaturated carbonyl compounds. nih.gov

A key advantage of photoredox catalysis is its ability to generate radical ions under exceptionally mild conditions. This has enabled the development of numerous methods for synthesizing structurally diverse cyclobutanes. nih.govnih.gov For instance, a photoredox-catalyzed deboronative radical addition followed by a polar cyclization cascade has been developed to access functionalized cyclobutanes from alkylboronic esters and haloalkyl alkenes. nih.govnih.gov

Photochemical [2+2] Cycloadditions

Intramolecular [2+2] Cycloadditions for Ethenylcyclobutane Ring Systems

Intramolecular [2+2] cycloadditions represent a powerful and direct strategy for the formation of fused and bridged cyclobutane ring systems. These reactions involve the coupling of two unsaturated moieties within the same molecule. A notable approach involves a tandem reaction sequence where a key reactive intermediate is generated in situ prior to the cycloaddition step.

Table 1: Examples of Tandem Ring Opening/Intramolecular [2+2] Cycloaddition

| Starting Material | Product | Yield | Diastereomeric Ratio |

|---|---|---|---|

| Thiazoline fused 2-pyridone (unspecified substituents) | Cyclobutane fused thiazolino-2-pyridone | Varies by substrate | 1:1 (for chiral ester derivative) |

Diels-Alder Reactions for Precursor Synthesis and Related Architectures

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered cyclohexene (B86901) ring and is not a direct method for synthesizing four-membered cyclobutane rings. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com However, its utility in the context of ethenylcyclobutane synthesis lies in its power to construct complex molecular precursors that can later be converted into cyclobutane-containing targets. wikipedia.org

This strategic use of the Diels-Alder reaction allows for the controlled assembly of acyclic or larger-ring precursors with the necessary functional groups positioned correctly for a subsequent ring-forming reaction. For example, a diene and a dienophile can be chosen to create a cyclohexene product containing both an alkene and a latent allene (B1206475) or ketene (B1206846) precursor. A subsequent intramolecular [2+2] cycloaddition can then be triggered to form the desired cyclobutane ring.

Furthermore, cyclobutenone, a strained four-membered ring, can act as a highly reactive dienophile in Diels-Alder reactions. researchgate.net This allows for the fusion of a cyclobutane moiety onto a newly formed six-membered ring, creating complex polycyclic systems that incorporate the cyclobutane architecture as a fundamental building block. researchgate.net This approach is valuable for building molecular complexity rapidly. wikipedia.org

Transition Metal-Catalyzed Syntheses of Ethenylcyclobutanes

Transition metal catalysis has opened new avenues for cycloaddition reactions, often proceeding under mild conditions with high selectivity and tolerance for various functional groups. Several metals have proven effective in catalyzing the formation of ethenylcyclobutane and its derivatives.

Gold catalysts, particularly cationic gold(I) complexes, are exceptionally effective at activating π-systems like alkynes and allenes for nucleophilic attack and subsequent rearrangements. nih.govnih.gov One of the prominent gold-catalyzed methods for synthesizing cyclobutane derivatives is the ring expansion of cyclopropanols.

Specifically, the asymmetric gold(I)-catalyzed ring expansion of 1-allenylcyclopropanols provides an efficient route to synthetically valuable cyclobutanones that feature a vinyl-substituted quaternary stereocenter. nih.gov The proposed mechanism involves the coordination of the cationic gold(I) catalyst to the internal double bond of the allene. This activation triggers a Wagner-Meerwein shift, expanding the three-membered ring into a four-membered one and generating a vinyl gold-intermediate. nih.gov A final protodemetallation step releases the cyclobutanone (B123998) product and regenerates the active catalyst. nih.gov This method demonstrates broad substrate scope and can be scaled up without significant loss of yield or enantioselectivity. nih.gov

Table 2: Gold(I)-Catalyzed Enantioselective Ring Expansion of Allenylcyclopropanols

| Substrate Substituent (R) | Yield (%) | Enantiomeric Excess (% ee) |

|---|---|---|

| Phenyl | 92 | 94 |

| 4-MeO-Ph | 93 | 93 |

| 4-CF3-Ph | 90 | 95 |

| 2-Naphthyl | 91 | 95 |

| Cyclohexyl | 85 | 91 |

Cobalt catalysts provide a powerful and versatile platform for the synthesis of cyclobutene (B1205218) and cyclobutane derivatives from simple, abundant precursors. nih.govresearchgate.net A significant development is the cobalt-catalyzed [2+2] cycloaddition of 1,3-enynes with ethylene. This reaction directly constructs a 1-vinylcyclobutene ring system. nih.gov

The process can be performed as a tandem reaction where, following the initial [2+2] cycloaddition, a subsequent enantioselective hydrovinylation occurs. nih.gov Using a single chiral cobalt catalyst, this second step adds another molecule of ethylene across the vinyl group of the cyclobutene intermediate, generating complex cyclobutanes with all-carbon quaternary centers. nih.gov This one-pot procedure achieves three selective carbon-carbon bond formations, transforming simple feedstocks into structurally complex molecules. nih.gov The reaction's success often relies on the generation of a cationic Co(I) intermediate. nih.gov

Rhodium catalysts are widely used in a variety of cycloaddition reactions, including those that form four-membered rings. While rhodium can catalyze formal [5+2] and [5+2+1] cycloadditions with vinylcyclopropanes to create larger rings, under certain conditions, these substrates can be redirected to other pathways. pku.edu.cnpku.edu.cn

For instance, the reaction of γ-ene-vinylcyclopropanes with a cationic rhodium-diphosphine complex can lead to a formal [3+2] cycloaddition, forming bicyclic systems containing a five-membered ring instead of the expected seven-membered one. pku.edu.cn Although this does not directly yield a simple ethenylcyclobutane, it highlights the ability of rhodium catalysts to manipulate vinylcyclopropane (B126155) precursors, which are isomers of ethenylcyclobutanes, into varied carbocyclic frameworks. The specific outcome of rhodium-catalyzed reactions is highly dependent on the substrate, ligand, and reaction conditions.

Ring Expansion and Ring Closure Strategies for Ethenylcyclobutane Analogs

Besides cycloaddition reactions, the construction of the ethenylcyclobutane framework can be achieved through ring expansion of smaller, strained rings or by the ring closure of functionalized acyclic precursors. These methods leverage thermodynamic driving forces, such as the release of ring strain, to facilitate the formation of the four-membered ring. researchgate.net

A prime example of ring expansion is the aforementioned gold(I)-catalyzed rearrangement of 1-allenylcyclopropanols to vinyl-substituted cyclobutanones. nih.gov This transformation is driven by the relief of strain in the three-membered ring.

Another effective method is the Rh(II)-catalyzed ring expansion of cyclopropyl (B3062369) N-tosylhydrazones. organic-chemistry.org This reaction proceeds through the formation of a rhodium carbene intermediate from the N-tosylhydrazone. A subsequent 1,2-aryl or -alkyl shift from the cyclopropane (B1198618) ring results in a one-carbon ring expansion, directly affording 1-substituted cyclobutenes. organic-chemistry.org This method provides a straightforward route to cyclobutene analogs, which are close relatives of ethenylcyclobutanes and are valuable synthetic intermediates. organic-chemistry.org

Ring closure strategies, while less commonly highlighted in recent literature for this specific target, generally involve the intramolecular cyclization of a 1,4-difunctionalized butane (B89635) derivative. For example, a Dieckmann condensation of a substituted adipic acid ester could, in principle, be used to form a cyclobutanone ring, which could then be further elaborated to introduce the ethenyl group.

Ring Expansion of Cyclopropane Derivatives to Ethenylcyclobutanes

The expansion of cyclopropane rings into the cyclobutane framework represents a powerful strategy for synthesizing ethenylcyclobutanes. This approach takes advantage of the inherent ring strain of the three-membered ring to drive the formation of the larger, yet still strained, four-membered ring.

One key method involves the rearrangement of cyclopropylmethyl radicals. These radicals can be generated from corresponding halides or other precursors and undergo a rapid ring-opening to form a homoallylic radical, which can then cyclize to form the vinylcyclobutane system. The regioselectivity of this rearrangement is a critical aspect, often influenced by the substitution pattern on the cyclopropane ring and the reaction conditions.

Another notable approach is the Rhodium(II)-catalyzed ring expansion of cyclopropyl N-tosylhydrazones. This method provides a direct route to 1-substituted cyclobutenes, which can be subsequently converted to ethenylcyclobutanes. The reaction proceeds through the formation of a rhodium carbene intermediate, followed by a 1,2-aryl or -alkyl shift that expands the cyclopropane ring. organic-chemistry.org The choice of catalyst is crucial, with Rh₂(OAc)₄ often being the most effective. organic-chemistry.org This transformation is valued for its mild conditions and tolerance of a wide range of functional groups. organic-chemistry.org

| Precursor Type | Method | Key Intermediate | Product Type | Ref |

| Cyclopropyl N-tosylhydrazone | Rh(II)-catalyzed decomposition | Rhodium carbene | 1-Substituted cyclobutene | organic-chemistry.org |

| Alkylidenecyclopropane acylsilane | Gold-catalyzed cycloisomerization | Cyclobutyl cation | Fused bicyclic α-silyl ketone | nih.gov |

| Cyclopropanol | Silver(I)-catalyzed oxidation | Alkoxy radical / Alkyl radical | β-Halogenated ketone | nih.gov |

Research has also demonstrated the ring-expanding cycloisomerization of alkylidenecyclopropane acylsilanes. nih.gov This reaction, often catalyzed by gold, proceeds through a putative cyclopropylcarbinyl cation that rearranges to a cyclobutyl cation, ultimately yielding bicyclic α-silyl ketones containing a cyclobutane ring. nih.gov The α-silyl ketone functionality serves as a useful handle for further synthetic modifications. nih.gov

Intramolecular Cyclization Reactions

Intramolecular cyclization offers a direct and often stereocontrolled route to ethenylcyclobutane derivatives. These reactions involve the formation of the four-membered ring from a suitably functionalized acyclic precursor.

A prominent example is the intramolecular Diels-Alder (IMDA) reaction. Substrates containing a diene and a dienophile connected by a suitable tether can undergo thermal or Lewis acid-catalyzed cyclization to form complex polycyclic systems that incorporate the cyclobutane ring. For instance, amide-stabilized 2-aminodienes have been shown to react efficiently with a pendant dienophile in an exo-selective IMDA reaction to produce model systems of natural products containing the cyclobutane motif. nih.gov

Radical cyclizations are another powerful tool. The intramolecular addition of a radical to an alkene, known as a thiol-ene "click" reaction, can be used to construct the cyclobutane ring. mdpi.com The regioselectivity of the cyclization (exo vs. endo) can be influenced by the substitution pattern of the alkene and the reaction conditions. mdpi.com While often used for five- and six-membered rings, this methodology can be adapted for the synthesis of four-membered rings.

Nickel-catalyzed cyclization of 1,7-enynes, such as N-(o-ethynylaryl)acrylamides, has been developed for the selective synthesis of dihydrocyclobuta[c]quinolin-3-ones. rsc.org The reaction outcome can be controlled by temperature to selectively form either the four-membered cyclobutane-containing product or an eight-membered ring. rsc.org

| Reaction Type | Precursor | Conditions | Product | Ref |

| Intramolecular Diels-Alder | Amide-stabilized 2-aminodiene with pendant dienophile | Thermal (200 °C) | Polycyclic cyclobutane-containing system | nih.gov |

| Intramolecular Thiol-Ene | Unsaturated thiol | Radical initiator (AIBN) or UV light | Thio-substituted cyclobutane | mdpi.com |

| Nickel-catalyzed Cyclization | N-(o-ethynylaryl)acrylamide | Ni(cod)₂ / PPh₃ | Dihydrocyclobuta[c]quinolin-3-one | rsc.org |

Carbon-Hydrogen (C-H) Functionalization Approaches to Substituted Ethenylcyclobutanes

Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy for the synthesis of substituted cyclobutanes, which can then be converted to ethenylcyclobutane derivatives or used as precursors. nih.govnih.gov This approach avoids the need for pre-functionalized substrates, directly converting C-H bonds into new C-C or C-heteroatom bonds. nih.gov

Rhodium-catalyzed C-H insertion reactions of donor/acceptor carbenes are a robust method for site-selective functionalization. nih.gov By carefully selecting the rhodium catalyst and its ligand framework, it is possible to control which C-H bond in a substituted cyclobutane is functionalized, allowing for the synthesis of either 1,1-disubstituted or cis-1,3-disubstituted products. nih.gov

Palladium-catalyzed C(sp³)–H arylation is another key strategy. Using directing groups, such as aminoquinolines or native tertiary alkylamines, it is possible to direct the palladium catalyst to a specific C-H bond on the cyclobutane ring for subsequent arylation with aryl boronic acids. nih.gov This method has been successfully applied to the enantioselective synthesis of functionalized aminomethyl-cyclobutanes.

| Metal Catalyst | Directing Group | C-H Bond Type | Transformation | Product | Ref |

| Rhodium(II) | None (Carbene insertion) | C1 or C3 equatorial | C-H Insertion | 1,1- or 1,3-disubstituted cyclobutane | nih.gov |

| Palladium(II) | Aminoquinoline | Methylene C-H | Arylation | Arylated cyclobutane | nih.gov |

| Palladium(II) | Tertiary alkylamine | Methylene C-H | Enantioselective Arylation | Chiral aminomethyl-cyclobutane |

The C-H bonds in a cyclobutane ring possess greater s-character and are stronger than those in unstrained systems, making their functionalization challenging. nih.gov However, catalyst-controlled approaches have demonstrated remarkable selectivity, overcoming this inherent difficulty. nih.gov

Strain-Release Strategies for Cyclobutane Scaffold Construction

Strain-release strategies harness the high ring-strain energy of precursors like bicyclo[1.1.0]butanes (BCBs) to drive the formation of cyclobutane rings under mild conditions. nih.govdntb.gov.ua These methods have become a popular and divergent approach for accessing complex cyclobutane structures. nih.gov

A prominent example is the photoredox-catalyzed radical strain-release/ nih.govnih.gov-rearrangement cascade. nih.govrsc.orgresearchgate.net In this process, a radical adds to the strained central C-C σ-bond of a BCB, triggering a ring-opening to a cyclobutyl radical. This intermediate can then participate in further reactions, such as a nih.govnih.gov-rearrangement, to yield polysubstituted cyclobutanes. nih.govresearchgate.net This strategy has been used with α-silylamines as radical precursors to access structurally diverse 1,1,3- and 1,1,2-trisubstituted cyclobutanes. rsc.org

Palladium-catalyzed double strain-release (3 + 3) cycloaddition involving BCBs and vinylcyclopropanes provides access to vinylbicyclo[3.1.1]heptanes, which contain a cyclobutane ring. rsc.org This method demonstrates the versatility of using multiple strained-ring components in a single transformation.

Furthermore, the reaction of BCBs with amines, alcohols, and other heteroatoms can proceed via a strain-release mechanism to directly install the cyclobutane moiety onto a target molecule. nih.govacs.org This "cyclobutylation" can be applied at late stages of a synthesis, making it a valuable tool in medicinal chemistry. nih.gov

| Strategy | Precursor(s) | Catalyst/Conditions | Key Feature | Product Type | Ref |

| Strain-Release/ nih.govnih.gov-Rearrangement | Bicyclo[1.1.0]butane, α-silylamine | Photoredox catalyst | Radical cascade | Polysubstituted cyclobutane | nih.govresearchgate.net |

| Double Strain-Release (3 + 3) Cycloaddition | Bicyclo[1.1.0]butane, Vinylcyclopropane | Palladium catalyst | Cycloaddition | Vinylbicyclo[3.1.1]heptane | rsc.org |

| Strain-Release Heteroatom Functionalization | Arylsulfone-activated cyclobutane | Base | Direct "cyclobutylation" | Heteroatom-substituted cyclobutane | nih.govacs.org |

| Alder-Ene Reaction | Bicyclo[1.1.0]butane, Cyclopropene/Aryne | Blue light or mild conditions | Pericyclic-like reaction | Cyclopropyl- or Aryl-substituted cyclobutene | nih.gov |

Mechanistic Investigations of Ethenylcyclobutane Transformations

Ring-Opening Reactions of Ethenylcyclobutane Derivatives

The four-membered ring of ethenylcyclobutane derivatives is susceptible to cleavage under various conditions, leading to the formation of acyclic or larger cyclic structures. The specific mechanism of ring-opening is highly dependent on the nature of the stimulus, be it thermal, photochemical, or catalytic.

Thermally Induced Ring Opening Mechanisms

Upon heating, ethenylcyclobutane and its derivatives can undergo ring-opening to form substituted 1,3-dienes. This process is a classic example of an electrocyclic reaction, governed by the principles of orbital symmetry. masterorganicchemistry.comwikipedia.org For a 4π-electron system like the one involved in the ring-opening of cyclobutene (B1205218) to butadiene, the Woodward-Hoffmann rules predict a conrotatory process for a thermal reaction. wikipedia.org This means that the two carbons of the breaking sigma bond rotate in the same direction (both clockwise or both counter-clockwise) as the ring opens. This stereospecificity has been experimentally verified, for instance, in the thermal ring-opening of cis-3,4-dimethylcyclobutene, which exclusively yields cis,trans-hexa-2,4-diene. wikipedia.org

The activation energy for the thermal ring-opening of benzocyclobutene derivatives can be influenced by substituents on the ring. researchgate.net Both electron-donating and electron-withdrawing groups can lower the activation energy barrier compared to the unsubstituted parent compound, with a combination of both types of groups leading to the most significant reduction. researchgate.net This suggests that the transition state possesses some degree of charge separation that can be stabilized by these substituents. The thermal ring-opening polymerization of asymmetrically substituted Current time information in Durgapur, IN.ferrocenophanes, which contain a cyclobutane (B1203170) ring, has also been studied, demonstrating that the reaction environment can influence the structure of the resulting polymer. rsc.org

Photochemically Induced Ring Opening Mechanisms: Orbital Symmetry and Adiabatic Pathways

In contrast to thermal reactions, photochemically induced electrocyclic ring-opening of ethenylcyclobutane derivatives follows a different stereochemical course. Irradiation with ultraviolet light promotes an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), creating an excited state with different orbital symmetry. masterorganicchemistry.com For a 4π-electron system, the Woodward-Hoffmann rules predict a disrotatory ring-opening under photochemical conditions. wikipedia.org In a disrotatory process, the two carbons of the breaking sigma bond rotate in opposite directions. This is exemplified by the photochemical ring-opening of cis-3,4-dimethylcyclobutene, which yields the trans,trans-diene, a different stereoisomer than that obtained from the thermal reaction. masterorganicchemistry.com

The mechanism of photochemical ring-opening can be described as proceeding along an adiabatic pathway on the excited-state potential energy surface. For instance, in the well-studied case of 1,3-cyclohexadiene (B119728) ring-opening to 1,3,5-hexatriene, excitation to the 1B state leads to a rapid, conrotatory motion that follows the Woodward-Hoffmann rules. nih.gov The molecule then transitions to the 2A state and subsequently to the ground state through a conical intersection. nih.gov This entire process can be incredibly fast, occurring on the femtosecond timescale. nih.gov Theoretical studies have been instrumental in mapping these potential energy surfaces and understanding the dynamics of the reaction. rug.nl It is the specific topology of these surfaces that dictates the reaction pathway and the ultimate stereochemical outcome. ias.ac.in

Acid- and Base-Catalyzed Ring Opening Mechanisms

The presence of an acid or a base can catalyze the ring-opening of ethenylcyclobutane derivatives, often proceeding through mechanisms distinct from their thermal or photochemical counterparts. These reactions are particularly relevant in the context of epoxides, which are three-membered cyclic ethers, but the principles can be extended to the more strained cyclobutane ring, especially when activated by appropriate functional groups.

Acid-Catalyzed Ring Opening:

In an acid-catalyzed ring-opening, the first step is typically the protonation of an oxygen atom in a substituent on the cyclobutane ring, such as an epoxide, which makes it a better leaving group. libretexts.orglibretexts.orgmasterorganicchemistry.com The subsequent nucleophilic attack can proceed through a mechanism that has characteristics of both SN1 and SN2 reactions. libretexts.org For unsymmetrical epoxides, the nucleophile preferentially attacks the more substituted carbon atom, as this carbon can better stabilize the partial positive charge that develops in the transition state. libretexts.orgmasterorganicchemistry.com This regioselectivity points towards an SN1-like character. However, the reaction often proceeds with inversion of stereochemistry, which is characteristic of an SN2 reaction. chimia.ch This has led to the description of the mechanism as a "borderline" case. chimia.ch The reaction can be initiated by various acids, including aqueous acids and hydrogen halides. pressbooks.pub

Base-Catalyzed Ring Opening:

Under basic conditions, the ring-opening of strained rings like epoxides occurs via an SN2 mechanism. libretexts.orglibretexts.org A strong nucleophile, such as a hydroxide (B78521) or an alkoxide ion, directly attacks one of the carbon atoms of the ring. Due to steric hindrance, the attack generally occurs at the less substituted carbon atom. pressbooks.publibretexts.org The reaction results in an inversion of stereochemistry at the site of attack. The driving force for this reaction is the relief of ring strain. libretexts.org A variety of nucleophiles can be employed in base-catalyzed ring-opening reactions, including amines and Grignard reagents. pressbooks.pub

Nucleophilic Ring Opening Processes

Nucleophilic ring-opening of strained rings is a fundamental transformation in organic synthesis. nih.gov In the context of cyclobutane derivatives, the presence of activating groups is often necessary to facilitate the reaction. For instance, epoxides fused to a cyclobutane ring can be readily opened by a variety of nucleophiles.

The regioselectivity of nucleophilic attack is a key consideration. In base-catalyzed or neutral conditions, the reaction typically follows an SN2 pathway, with the nucleophile attacking the less sterically hindered carbon. pressbooks.pubmasterorganicchemistry.com However, in acid-catalyzed reactions, the regioselectivity can be altered, with attack favoring the more substituted carbon due to the development of positive charge in the transition state. libretexts.org

A wide range of nucleophiles can be utilized, including oxygen nucleophiles (hydroxide, alkoxides), nitrogen nucleophiles (amines), sulfur nucleophiles (thiols), and carbon nucleophiles (Grignard reagents, organolithium compounds, enolates). pressbooks.pubnih.govrsc.org The choice of nucleophile and reaction conditions allows for the synthesis of a diverse array of functionalized acyclic products. The pH of the reaction medium can play a crucial role in controlling both the reactivity and the regioselectivity of the process. semanticscholar.org

Rearrangement Pathways Involving Ethenylcyclobutane Structures

Beyond simple ring-opening, ethenylcyclobutane derivatives are also prone to undergo various rearrangement reactions, often leading to the formation of new cyclic or acyclic structures with different connectivity.

Sigmatropic Rearrangements (e.g., Claisen Rearrangement of Vinylcyclobutanes)

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated π-system. libretexts.orgwikipedia.org A prominent example involving a vinylcyclobutane substructure is the Claisen rearrangement, a rsc.orgrsc.org-sigmatropic rearrangement. libretexts.orgwikipedia.org

The classic Claisen rearrangement involves the thermal rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. libretexts.org A variation of this is the rearrangement of allyl vinylcyclobutanes. Theoretical studies on the rsc.orgrsc.org oxa-Claisen rearrangement of 1-formyl-2-vinylcyclobutane have shown that these reactions can lead to the formation of eight-membered heterocycles. researchgate.net The energy barrier for such rearrangements can be significant but can be lowered by the use of polar solvents. researchgate.net

A synthetically valuable application is the transannular Ireland-Claisen rearrangement of unsaturated eight-membered lactones, which can be used to synthesize substituted vinylcyclobutanes. rsc.orgrsc.orgnih.gov This reaction proceeds through a silyl (B83357) ketene (B1206846) acetal (B89532) intermediate and has been utilized in the formal synthesis of natural products like (±)-grandisol. rsc.orgrsc.org The decarboxylative Claisen rearrangement is another variant that has been employed to generate vinylcyclobutanes. researchgate.net These rearrangements are powerful tools for stereoselective carbon-carbon bond formation. rsc.org The transition state of the Claisen rearrangement typically adopts a chair-like conformation to minimize steric interactions, which often dictates the stereochemical outcome of the reaction. imperial.ac.uk

Carbocation-Mediated Rearrangements and Ring Expansion of Ethenylcyclobutane Systems

Carbocation-mediated reactions of ethenylcyclobutane, also known as vinylcyclobutane, can lead to a variety of rearranged products through complex mechanistic pathways. These transformations are typically initiated by the formation of a carbocation, which can be generated through methods like protonation or the departure of a leaving group. numberanalytics.com The subsequent rearrangement is driven by the desire to attain a more stable carbocation, often involving ring expansion of the strained cyclobutane ring. numberanalytics.comyoutube.com

The stability of carbocations follows a well-established hierarchy, with tertiary and resonance-stabilized carbocations (like allylic and benzylic) being more stable than secondary, which are in turn more stable than primary carbocations. youtube.com This stability difference is a primary driving force for rearrangements. youtube.com In the context of ethenylcyclobutane, the initial carbocation can undergo a 1,2-hydride or a 1,2-alkyl (methide) shift to form a more stable intermediate. youtube.com

Quantum-chemical computations have helped to elucidate the role of protonated cyclopropane (B1198618) (PCP+) structures in these rearrangements. nih.gov These are not simple edge- or corner-protonated species but rather "closed" structures that are intermediates in the rearrangement process. nih.gov

An example of such a rearrangement is the conversion of a secondary carbocation stabilized by a ferrocenyl group to its more stable tertiary isomer. mdpi.com While this may appear to be a straightforward series of alkyl and hydride shifts, the mechanism is more complex, avoiding thermodynamically unfavorable intermediates. mdpi.com

Carbocation-mediated cascade reactions can also occur, where a single initiation event triggers a series of bond-forming and rearranging steps to create complex molecular architectures in a single synthetic operation. numberanalytics.com

Vinylcyclobutane-Cyclohexene Rearrangements

The thermal rearrangement of vinylcyclobutane to cyclohexene (B86901) is a classic example of a nih.govauth.gr sigmatropic shift. acs.orgrsc.org This transformation is not a concerted pericyclic reaction as once thought, but rather proceeds through a diradical intermediate. nih.govacs.orgacs.org Computational studies using density functional theory (DFT) and complete active space SCF (CASSCF) calculations have shown that the reaction occurs on a very flat potential energy surface. nih.govacs.orgacs.org

The mechanism involves two key steps:

Ring opening: The cyclobutane ring opens to form a diradical intermediate. acs.org

Ring closure or fragmentation: The diradical can then either close to form cyclohexene or fragment into butadiene and ethylene (B1197577). acs.org

The stereochemistry of the resulting cyclohexene derivative is determined by the conformational dynamics of the diradical intermediate. acs.org The potential energy surface is described as a "caldera," meaning it is very flat with no deep minima, allowing for easy rotation around single bonds. acs.org This rotational flexibility influences the final stereochemical outcome. acs.org

The vinylcyclobutane-cyclohexene rearrangement has been studied in various systems, including the rearrangement of sceptrin (B1680891) to ageliferin (B1246841) and nagelamide E, where computational studies support the involvement of diradical intermediates in the biosynthesis of these natural products. auth.gr

Intramolecular Skeletal Rearrangements

Intramolecular skeletal rearrangements in ethenylcyclobutane systems involve the reorganization of the carbon framework of the molecule. cambridgescholars.com These rearrangements can be initiated by various means, including thermal or electrochemical methods, and often proceed through radical or carbocationic intermediates. researchgate.netnih.gov

One notable example is the strain-release-driven electrochemical rearrangement of alkylcyclobutanes with a pendant amide group. nih.gov In this process, anodic oxidation of the cyclobutane moiety generates a radical cation. nih.gov The pendant amide group then participates in an intramolecular cyclization, facilitating the ring-opening of the strained cyclobutane. nih.gov This method allows for the synthesis of various oxazine (B8389632) compounds. nih.gov Interestingly, this electrochemical approach has also demonstrated the novel transformation of a cyclobutane to a cyclopropane derivative. nih.gov

Skeletal rearrangements can also be observed during the lactonization or intramolecular acylation of certain alkenoic acids containing cyclic moieties under acidic conditions. rsc.org These reactions involve the formation of carbocationic intermediates that undergo rearrangement to form more stable structures. rsc.org

Stereoselectivity and Regioselectivity in Ethenylcyclobutane Reactions

Stereoselectivity refers to the preferential formation of one stereoisomer over another. In reactions involving ethenylcyclobutane, the stereochemical outcome is often dictated by the mechanism of the reaction. For instance, in the thermal vinylcyclobutane-to-cyclohexene rearrangement, the stereochemistry of the product is determined by the conformational dynamics of the diradical intermediate on a flat potential energy surface. acs.orgacs.org

The synthesis of substituted vinylcyclopropanes from the reaction of 7-alkenyl-1,3,5-cycloheptatrienes with alkenes, catalyzed by gold(I), demonstrates high cis-stereoselectivity. acs.org This selectivity is attributed to stabilizing π–π interactions in the transition state. acs.org Furthermore, an unprecedented gold(I)-catalyzed cis–trans isomerization of the resulting vinylcyclopropanes has been observed, allowing for the preparation of trans-isomers as well. acs.org

Regioselectivity is the preference for bond making or breaking at one position over another. wikipedia.orgoxfordsciencetrove.com In the context of ethenylcyclobutane reactions, regioselectivity often arises when the molecule is unsymmetrically substituted. For example, in the addition of a reagent across the double bond of a substituted ethenylcyclobutane, the reagent can add in two different orientations, leading to constitutional isomers (regioisomers). saskoer.ca The preferential formation of one regioisomer is determined by factors such as the stability of the intermediate carbocation (kinetic control) or the relative energies of the products (thermodynamic control). saskoer.ca

Mechanistic Studies of Ethenylcyclobutane Polymerization

The polymerization of ethenylcyclobutane (vinylcyclobutane) can proceed through different mechanistic pathways, including cationic and radical polymerization, leading to polymers with distinct structures.

Cationic Polymerization:

Cationic polymerization is initiated by a cationic species that transfers a charge to the monomer, making it reactive. wikipedia.orgyoutube.com The resulting carbocation then propagates by reacting with other monomer units. wikipedia.orgyoutube.com Monomers suitable for cationic polymerization are typically nucleophilic and can form stable cations upon polymerization. wikipedia.org The electron-donating nature of the substituent on the alkene is crucial for stabilizing the propagating cationic chain. nih.gov

The choice of solvent and counterion significantly impacts the reactivity of the propagating chain in cationic polymerization. wikipedia.org Polar solvents enhance the separation of the ion pair into more reactive free ions, thus increasing the rate of propagation. wikipedia.org

Radical Polymerization:

Radical polymerization of 2-phenyl-1-vinylcyclobutane has been shown to proceed in a mixed mode, involving both ring-opening polymerization (73%) and vinyl polymerization (27%). researchgate.net

Metal-Catalyzed Polymerization and Depolymerization:

Recent research has focused on the development of chemically recyclable polyolefins derived from butadiene, which is oligomerized to (1,n′-divinyl)oligocyclobutane (DVOCB) via an iron-catalyzed [2+2] cycloaddition. princeton.edudigitellinc.com This oligomer is then polymerized using acyclic diene metathesis polymerization. princeton.edu

The depolymerization of these polymers is a key aspect of their chemical recyclability. Mechanistic studies on the nickel-catalyzed C-C activation of vinylcyclobutane have provided insights into the depolymerization process. princeton.eduacs.org N-heterocyclic carbene (NHC)-supported nickel complexes can oxidatively open the vinylcyclobutane ring to form stable Ni(II) metallacycles. acs.orgprinceton.edu Under visible light irradiation, these complexes catalyze the retro-[2+2] cycloaddition of vinylcyclobutane to produce butadiene dimers, along with other products arising from β-H elimination and [2+1] cycloaddition. princeton.eduacs.org

Computational and Theoretical Studies of Ethenylcyclobutane Chemistry

Quantum Chemical Calculations on Ethenylcyclobutane Reactivity

Quantum chemical calculations offer a powerful lens to examine the electronic structure and reactivity of molecules like ethenylcyclobutane. nih.gov These methods solve the Schrödinger equation for the molecular system, providing detailed information about energy, geometry, and electronic properties. montana.edu

Density Functional Theory (DFT) has been widely employed to investigate the reaction mechanisms of ethenylcyclobutane, most notably its thermal rearrangement to cyclohexene (B86901). acs.orgnih.gov DFT calculations are a cornerstone of modern computational chemistry, balancing computational cost with accuracy for studying organic reactions. nrel.govsumitomo-chem.co.jp Studies have shown that the vinylcyclobutane-cyclohexene rearrangement proceeds through a diradical intermediate. acs.orgacs.org

DFT calculations have elucidated that the reaction initiates with the cleavage of a carbon-carbon bond in the cyclobutane (B1203170) ring, forming a diradical species. acs.org The conformation of the starting ethenylcyclobutane (whether the vinyl group is syn or anti relative to the ring) influences the subsequent steps. acs.org These computational models have been instrumental in mapping out the entire reaction profile, from reactants to transition states and finally to products, providing a step-by-step understanding of the transformation. acs.orgresearchgate.net

Table 1: Key Findings from DFT Studies on Ethenylcyclobutane Rearrangement

| Finding | Description | Reference |

|---|---|---|

| Reaction Intermediate | The rearrangement proceeds through a diradical intermediate formed by C-C bond cleavage in the cyclobutane ring. | acs.orgacs.orgnih.gov |

| Reaction Initiation | The process begins with the homolytic cleavage of the bond between the two unsubstituted ring carbons. | acs.org |

| Conformational Influence | The initial conformation of ethenylcyclobutane (syn vs. anti) affects the stereochemical outcome of the rearrangement. | acs.org |

| Connection to Diels-Alder | The potential energy surface of the rearrangement has been shown to merge with the stepwise Diels-Alder reaction of butadiene and ethylene (B1197577). | acs.orgacs.orgnih.gov |

For a more precise determination of the energetic profiles of ethenylcyclobutane reactions, high-level ab initio methods are utilized. sandiego.edu Methods like the Complete Basis Set-QB3 (CBS-QB3) are composite quantum chemical techniques designed to yield highly accurate energies, often approaching experimental accuracy (within ~1 kcal/mol). montana.edusandiego.edunih.gov These methods involve a series of calculations that extrapolate to the complete basis set limit and include high levels of electron correlation. sandiego.edu

CBS-QB3 calculations have been used to compute the standard enthalpy of formation, entropy, and heat capacity for various organic molecules, providing a reliable benchmark for thermochemical data. nih.gov In the context of ethenylcyclobutane, these high-level calculations are crucial for accurately determining the energies of reactants, products, intermediates, and transition states. sandiego.eduosti.gov This allows for a quantitative analysis of reaction barriers and heats of reaction, which is essential for understanding reaction kinetics and thermodynamics. dovepress.com The CBS-QB3 method combines a B3LYP geometry optimization and frequency calculation with a series of higher-level single-point energy calculations to achieve its high accuracy. sandiego.edudovepress.com

Analysis of Reaction Energetics and Transition States in Ethenylcyclobutane Transformations

Understanding the energy landscape of a reaction is fundamental to predicting its course and rate. wikipedia.org For ethenylcyclobutane, computational studies have been key in characterizing the energetics and the fleeting structures of transition states. acs.org

The activation energy (Ea) represents the minimum energy required for a reaction to occur and is a critical factor in determining the reaction rate. wikipedia.org Computational methods, from DFT to high-level ab initio calculations, are used to calculate the energy of the transition state relative to the reactants, thus yielding the activation energy. chemrxiv.org

For the ethenylcyclobutane rearrangement, computational studies have determined the activation barriers for the initial C-C bond cleavage and subsequent steps like ring-closure to cyclohexene or fragmentation to butadiene and ethylene. acs.org These calculations reveal that the various possible stereochemical pathways have slightly different activation energies, which accounts for the observed product distributions. acs.orgacs.org The most favored pathway is typically the one with the lowest activation barrier. acs.orgaps.org

Table 2: Calculated Activation Enthalpies for Ethenylcyclobutane Rearrangement Pathways

| Reaction Pathway | Stereochemistry | Calculated Activation Enthalpy (kcal/mol) | Reference |

|---|---|---|---|

| Vinylcyclobutane → Cyclohexene | Suprafacial-Inversion (si) | 49.4 | acs.org |

| Suprafacial-Retention (sr) | 50.6 | acs.org | |

| Antarafacial-Inversion (ai) | 51.6 | acs.org | |

| Antarafacial-Retention (ar) | 52.0 | acs.org |

Note: Values are illustrative based on DFT calculations and can vary slightly with the level of theory.

The potential energy surface (PES) is a conceptual map of the energy of a molecular system as a function of its geometry. acs.orgacs.org Mapping the PES is a central goal of computational reaction chemistry. nih.gov For the ethenylcyclobutane rearrangement, the PES has been described as being remarkably flat and is sometimes referred to as a "caldera". acs.org This flatness indicates that the diradical intermediates are not deep, well-defined minima but rather exist in a broad, shallow energy region. acs.orgnih.gov

This characteristic has profound implications for the reaction dynamics. On such a flat surface, conformational changes within the diradical intermediate, such as bond rotations, can occur with very low energy barriers. acs.orgacs.org These facile rotations are what allow the system to access different transition structures, leading to the formation of multiple stereoisomeric products. acs.org The computational exploration of the PES has been vital in understanding the relationship between the ethenylcyclobutane rearrangement and the Diels-Alder reaction between butadiene and ethylene, showing how these seemingly distinct reactions are connected on a fundamental energetic level. acs.orgnih.gov

Application of Orbital Symmetry Theory to Ethenylcyclobutane Reactions

Pericyclic reactions, such as the rearrangement of ethenylcyclobutane, can often be understood through the principles of orbital symmetry conservation, famously articulated in the Woodward-Hoffmann rules. wikipedia.orgacs.orgsci-hub.se These rules predict the stereochemical outcome of concerted reactions based on the symmetry of the molecular orbitals involved. libretexts.orgdspmuranchi.ac.in

The thermal rearrangement of ethenylcyclobutane to cyclohexene can be viewed as a acs.orgnih.gov sigmatropic shift. According to the Woodward-Hoffmann rules, a thermal acs.orgnih.gov sigmatropic carbon shift is predicted to proceed suprafacially with inversion of configuration at the migrating carbon (si) or antarafacially with retention of configuration (ar). acs.orgwikipedia.org

However, detailed computational and experimental studies have shown that the ethenylcyclobutane rearrangement is not a purely concerted process. acs.orgacs.org The involvement of a diradical intermediate, as established by DFT and ab initio calculations, means the reaction is stepwise. acs.orgacs.org While the lowest energy pathway found computationally corresponds to the "allowed" suprafacial-inversion (si) stereochemistry, the very small energy differences between this and the "forbidden" pathways (like suprafacial-retention) explain why a mixture of products is often observed. acs.org The flat potential energy surface allows for easy interconversion between conformations, blurring the sharp distinctions predicted by simple orbital symmetry rules for purely concerted reactions. acs.orgacs.org Therefore, while orbital symmetry provides a valuable framework, a full understanding of ethenylcyclobutane's reactivity requires considering the detailed, non-concerted, diradical nature of the potential energy surface. acs.orgacs.org

Biradical Intermediates in Cyclobutane Formation and Cleavage Processes

The chemistry of ethenylcyclobutane, particularly its thermal rearrangements and cleavage, is intrinsically linked to the formation and behavior of biradical intermediates. acs.orgrsc.org Computational and theoretical studies have been instrumental in elucidating the mechanistic pathways involving these transient species, providing insights into reaction energetics, transition state geometries, and the factors governing product distributions. acs.orgnih.gov These studies have largely validated the biradical hypothesis for many cyclobutane reactions, offering a more detailed understanding than what is achievable through experimental means alone. arxiv.org

The thermal isomerization of ethenylcyclobutane to cyclohexene and its decomposition into ethene and 1,3-butadiene (B125203) are classic examples of reactions proceeding through a biradical mechanism. acs.org Quantum chemical calculations, particularly using density functional theory (DFT) and complete active space SCF (CASSCF) methods, have been employed to map the potential energy surfaces of these transformations. acs.orgnih.gov These studies consistently show that the initial step in the thermal rearrangement is the homolytic cleavage of a C-C bond within the cyclobutane ring, leading to a tetramethylene biradical intermediate. arxiv.org

Detailed Research Findings

For the vinylcyclobutane to cyclohexene isomerization, the transition structure leading to the biradical intermediate is reported to be relatively strain-free. acs.org This is in contrast to the smaller vinylcyclopropane (B126155) to cyclopentene (B43876) rearrangement, where the transition state retains significant ring and torsional strain. acs.org

The table below summarizes key energetic parameters for the thermal reactions of ethenylcyclobutane, derived from both experimental and computational studies.

| Reaction Pathway | Parameter | Value (kcal/mol) |

| Total consumption of ethenylcyclobutane | Ea | 49.3 |

| Ethenylcyclobutane → Ethene + 1,3-Butadiene | Ea | 49.8 |

| Ethenylcyclobutane → Cyclohexene | Ea | 47.5 |

| Cyclobutane ring opening | ΔH≠ | 62.7 |

Ea: Arrhenius Activation Energy, ΔH≠: Activation Enthalpy

The data indicates that the isomerization to cyclohexene has a slightly lower activation energy than the cleavage reaction, consistent with experimental observations that cyclohexene is a major product. acs.org The activation enthalpy for the simple cyclobutane ring opening is provided for comparison to highlight the influence of the ethenyl substituent. arxiv.org The presence of the vinyl group provides resonance stabilization to the radical centers in the intermediate, thereby lowering the activation barrier for ring opening compared to the unsubstituted cyclobutane.

Further computational analysis has focused on the nature of the biradical intermediates themselves. These species can exist in different conformations, such as gauche and trans, with the relative energies of these conformers influencing the reaction dynamics. arxiv.org The transition states for the various reaction pathways originating from the biradical intermediate have also been characterized computationally, revealing the specific geometric arrangements of atoms required for cyclization or further fragmentation. acs.org

The table below presents a selection of computationally derived data related to the biradical intermediates in cyclobutane chemistry.

| Intermediate/Transition State | Method | Calculated Parameter | Value |

| Cyclobutane Ring Opening TS | CBS-QB3 | ΔG≠ (298 K) | 60.7 kcal/mol |

| Tetramethylene biradical decomposition to 2 C2H4 | CBS-QB3 | ΔH≠ | 2.8 kcal/mol |

| Tetramethylene biradical H-transfer to 1-butene | CBS-QB3 | ΔH≠ | 17.6 kcal/mol |

TS: Transition State, ΔG≠: Gibbs Free Energy of Activation, ΔH≠: Enthalpy of Activation

These theoretical findings illustrate that once the tetramethylene biradical is formed from cyclobutane, the pathway to two ethylene molecules is significantly more favorable than the intramolecular hydrogen transfer required to form 1-butene. arxiv.org This is consistent with the primary products observed in the thermal decomposition of cyclobutane. arxiv.org The principles governing the behavior of this fundamental tetramethylene biradical are directly applicable to understanding the more complex reaction landscape of ethenylcyclobutane.

Applications of Ethenylcyclobutane in Advanced Organic Synthesis

Ethenylcyclobutane as a Versatile Synthetic Building Block

The inherent ring strain of the cyclobutane (B1203170) moiety and the reactivity of the ethenyl group make ethenylcyclobutane a powerful tool for synthetic chemists. mdpi.com It serves as a starting point for creating more complex and functionally diverse molecules. nih.govfrontiersin.org

Construction of Complex Organic Scaffolds from Ethenylcyclobutane

Ethenylcyclobutane is instrumental in the assembly of complex organic scaffolds, which form the core structures of many biologically active compounds and novel materials. mdpi.comrsc.org The strategic cleavage and rearrangement of the cyclobutane ring, often triggered by the vinyl group's reactivity, allow for the generation of larger and more intricate ring systems. mdpi.com This approach is particularly useful in diversity-oriented synthesis, where the goal is to create a wide range of molecular structures for biological screening. nih.gov

The transformation of ethenylcyclobutane can lead to the formation of various carbocyclic and heterocyclic frameworks. For instance, thermal or photochemical [2+2] cycloaddition reactions involving the vinyl group can be employed to construct polycyclic systems containing multiple cyclobutane rings. mdpi.comnih.gov Furthermore, ring-opening and ring-expansion reactions of the cyclobutane core provide access to cyclopentane (B165970), cyclohexane, and even medium-sized ring systems, which are prevalent in many natural products. mdpi.com

Table 1: Examples of Complex Scaffolds from Ethenylcyclobutane Derivatives

| Starting Material | Reaction Type | Resulting Scaffold |

| Ethenylcyclobutane | Ring-opening metathesis | Functionalized dienes |

| Ethenylcyclobutane | Vinylcyclobutane-cyclopentene rearrangement | Substituted cyclopentenes |

| Dicarbonyl-substituted ethenylcyclobutane | Photochemical rearrangement | Bicyclic lactones |

Precursors for Polycyclic and Fused Ring Systems

Ethenylcyclobutane and its derivatives are valuable precursors for the synthesis of polycyclic and fused ring systems. frontiersin.orgqmul.ac.uk The controlled activation of the C-C bonds within the cyclobutane ring can lead to the formation of new rings fused to the original four-membered structure. nih.govnih.gov This "cut-and-sew" strategy allows for the construction of intricate molecular architectures from relatively simple starting materials. nih.gov

One notable application is in the synthesis of bridged ring systems, which are common motifs in many natural products and pharmaceuticals. nih.gov The intramolecular reactions of functionalized ethenylcyclobutanes can lead to the formation of these complex three-dimensional structures. For example, a rhodium-catalyzed intramolecular [4+2] cycloaddition of an ethenylcyclobutane tethered to a diene can yield a bicyclo[4.2.0]octane skeleton.

Table 2: Synthesis of Polycyclic Systems from Ethenylcyclobutane Analogs

| Ethenylcyclobutane Derivative | Reaction Condition | Formed Polycyclic System |

| Tethered to a diene | Rhodium catalysis | Fused bicyclic system |

| With an internal alkyne | Heat or light | Bridged polycyclic compound |

| Substituted with an enone | Lewis acid | Spirocyclic compound |

Synthesis of Functionalized Cyclobutane Derivatives with Diverse Substitution Patterns

Beyond its use in constructing larger ring systems, ethenylcyclobutane is a key starting material for the synthesis of a wide variety of functionalized cyclobutane derivatives. researchgate.net The vinyl group provides a handle for introducing a diverse range of functional groups through well-established chemical transformations. organic-chemistry.org

Reactions such as hydroboration-oxidation, epoxidation, and dihydroxylation of the double bond can introduce oxygen-containing functionalities. nih.gov Halogenation and hydrohalogenation reactions provide access to halogenated cyclobutanes, which can be further elaborated through cross-coupling reactions. researchgate.net Moreover, the vinyl group can participate in various carbon-carbon bond-forming reactions, such as Heck, Suzuki, and Stille couplings, to attach different substituents to the cyclobutane ring. organic-chemistry.org These methods allow for the creation of cyclobutane structures with precise control over substitution patterns and stereochemistry. mdpi.comrsc.org

Role of Ethenylcyclobutane in Polymer Chemistry

The unique reactivity of ethenylcyclobutane also extends to the realm of polymer chemistry, where it serves as a monomer for the synthesis of novel polymers with tailored properties. sathyabama.ac.inlcpo.fr

Synthesis of Cyclobutane-Containing Polymers

Ethenylcyclobutane can undergo polymerization to produce polymers containing cyclobutane rings in the backbone or as pendant groups. nih.govund.edu The presence of the rigid cyclobutane unit can significantly influence the physical and chemical properties of the resulting polymer, such as its thermal stability, mechanical strength, and solubility. specialchem.com

Radical polymerization of ethenylcyclobutane, initiated by conventional radical initiators, can lead to the formation of polyvinylcyclobutane. wikipedia.orgopen.edu The properties of this polymer can be tuned by copolymerizing ethenylcyclobutane with other vinyl monomers. Furthermore, controlled polymerization techniques, such as reversible addition-fragmentation chain-transfer (RAFT) polymerization, can be employed to synthesize well-defined cyclobutane-containing polymers with controlled molecular weights and narrow distributions. lcpo.fr

Advanced Polymerization Mechanisms (e.g., Ring-Opening Polymerization of Ethenylcyclobutane Adducts)

A particularly interesting aspect of ethenylcyclobutane in polymer chemistry is its involvement in ring-opening polymerization (ROP) of its adducts. nih.govrsc.orgiaamonline.org While ethenylcyclobutane itself does not readily undergo ROP, its derivatives can be designed to do so. For example, the introduction of ester or carbonate functionalities adjacent to the cyclobutane ring can facilitate ring-opening.

A key mechanism is the ring-opening metathesis polymerization (ROMP) of cyclobutene (B1205218) derivatives, which can be synthesized from ethenylcyclobutane. This powerful technique allows for the creation of polymers with unique backbone structures and functionalities. Additionally, radical ring-opening polymerization (rROP) of certain ethenylcyclobutane derivatives can be used to introduce functional groups directly into the polymer backbone. researchgate.net This approach offers a way to create degradable or functional polymers from readily available starting materials. researchgate.net

Preparation of Diverse Chemical Intermediates from Ethenylcyclobutane

Ethenylcyclobutane, also known as vinylcyclobutane, is a valuable C6 hydrocarbon building block in organic synthesis. Its inherent ring strain and the reactivity of its vinyl group allow for a variety of transformations into more complex molecular architectures. This section explores its application in the preparation of key chemical intermediates, including stereo-defined 1,3-dienes, expanded carbocyclic systems like cyclopentanes and cycloheptanes, and novel heterocyclic structures.

Stereo-Defined 1,3-Dienes Synthesis

The conversion of ethenylcyclobutane derivatives into conjugated 1,3-dienes is a synthetically powerful transformation, primarily achieved through thermal electrocyclic ring-opening. This process is governed by the principles of orbital symmetry, specifically the Woodward-Hoffmann rules, which predict a conrotatory opening for the 4π-electron system of the cyclobutene ring. libretexts.orgpressbooks.pub The stereochemical outcome of the resulting diene is therefore directly controlled by the stereochemistry of the starting cyclobutene.

For the reaction to proceed, ethenylcyclobutane must first be isomerized to a cyclobutene derivative. The subsequent thermal ring-opening is a highly stereospecific process. For instance, heating cis-3,4-disubstituted cyclobutenes results in the formation of the corresponding (E,Z)-conjugated diene, whereas the trans-isomers yield (E,E)-dienes. libretexts.orgpressbooks.pubspcmc.ac.in This predictability is crucial for the synthesis of dienes with a defined geometry, which are important precursors for cycloaddition reactions (like the Diels-Alder reaction) and in the synthesis of natural products and polymers. nih.govmdpi.com

The torquoselectivity, or the preference for one conrotatory path over the other, is influenced by the substituents on the ring. spcmc.ac.in Generally, electron-donating groups prefer to rotate "outward" during the ring-opening process to avoid steric hindrance, leading to the thermodynamically more stable E-configured double bond. However, studies have shown that in highly substituted systems, particularly with geminal diester groups, this kinetic preference can be overridden, leading to thermodynamically controlled product distributions. nih.gov This occurs via the reversible cyclization of the initially formed "outward" diene into a pyran intermediate, which then allows for isomerization to the more stable "inward" diene product. nih.gov

While thermal methods are common, transition metal catalysis, for example with palladium or nickel complexes, can also facilitate the ring-opening of vinylcyclobutanes under milder conditions. nih.govprinceton.eduacs.org These catalytic processes often involve the oxidative addition of the strained C-C bond to the metal center, forming a metallacycle intermediate which then undergoes reductive elimination to furnish the 1,3-diene.

Table 1: Stereochemical Outcome of Thermal Electrocyclic Ring-Opening of Substituted Cyclobutenes

| Starting Cyclobutene Stereochemistry | Direction of Rotation | Resulting Diene Stereochemistry | Reference(s) |

| cis-3,4-Disubstituted | Conrotatory | (E,Z)-Diene | libretexts.org, pressbooks.pub |

| trans-3,4-Disubstituted | Conrotatory | (E,E)-Diene | spcmc.ac.in, pressbooks.pub |

Cyclopentanes and Cycloheptanes Formation through Ring Expansion

The high ring strain of the cyclobutane ring (approximately 26 kcal/mol) provides a strong thermodynamic driving force for rearrangements that lead to larger, more stable rings. Ethenylcyclobutane and its derivatives serve as excellent substrates for such ring expansion reactions, yielding primarily cyclopentane and, under specific catalytic conditions, cycloheptane (B1346806) structures.

Cycloheptane Formation: The expansion of a four-membered ring to a seven-membered ring is less common but can be achieved using specific transition metal catalysts capable of activating C-C bonds. Nickel and rhodium complexes have shown promise in this area. princeton.edunih.gov For instance, N-heterocyclic carbene (NHC)-supported nickel complexes can react with vinylcyclobutane via oxidative ring-opening to form stable seven-membered alkyl, allyl-metallacycles. princeton.eduacs.org These metallacycles are key intermediates from which a cycloheptane or cycloheptene (B1346976) product could potentially be liberated. While the direct catalytic conversion of ethenylcyclobutane to a cycloheptane is not a widely established standalone reaction, these findings point to its feasibility. The mechanism involves the formal insertion of the vinyl group's two carbons and the cyclobutane's four carbons into a new seven-membered ring structure mediated by the metal. This contrasts with the Cope rearrangement of divinylcyclopropanes, a classic method for forming seven-membered rings. nih.gov

Table 2: Ring Expansion Reactions of Ethenylcyclobutane Derivatives

| Product Ring Size | Reaction Type | Typical Catalysts/Conditions | Key Mechanistic Feature | Reference(s) |

| Five (Cyclopentane) | Anion-Accelerated Rearrangement | Base (e.g., KH) | Oxyanion-accelerated bond migration | mit.edu |

| Five (Cyclopentane) | Acid-Catalyzed Rearrangement | Brønsted or Lewis Acids (e.g., H₂SO₄, PdCl₂(MeCN)₂) | Carbocation intermediate, Wagner-Meerwein shift | ugent.be |

| Seven (Cycloheptane) | Metal-Catalyzed C-C Activation | Nickel or Rhodium Complexes | Formation of a seven-membered metallacycle | princeton.edu, nih.gov |

Novel Heterocyclic Systems Derived from Ethenylcyclobutane

The versatility of ethenylcyclobutane as a synthetic intermediate extends to the construction of heterocyclic frameworks. nih.govpageplace.de By combining the reactivity of the vinyl group with the ring-opening potential of the cyclobutane, various oxygen- and nitrogen-containing heterocycles can be accessed. These syntheses typically involve a multi-step sequence where ethenylcyclobutane is first transformed into a suitable acyclic intermediate that is then cyclized.

Oxygen Heterocycles: A common strategy for synthesizing six-membered oxygen heterocycles, such as dihydropyrans, involves a tandem ring-opening/Diels-Alder reaction sequence. First, ethenylcyclobutane is converted to a stereo-defined 1,3-conjugated diene via thermal rearrangement as described in section 5.3.1. This in situ generated diene can then undergo a [4+2] cycloaddition with a suitable dienophile. When an aldehyde or ketone is used as the dienophile (an oxo-Diels-Alder reaction), the product is a dihydropyran. This approach allows for the assembly of complex heterocyclic structures from a simple hydrocarbon precursor. Furthermore, functionalization of the vinyl group, for instance through epoxidation, followed by intramolecular attack from a nucleophile introduced elsewhere in the molecule, can lead to the formation of tetrahydrofuran (B95107) derivatives.

Nitrogen Heterocycles: Similar to the synthesis of oxygen heterocycles, nitrogen-containing rings can be formed using an aza-Diels-Alder reaction. mdpi.com After the initial ring-opening of ethenylcyclobutane to a 1,3-diene, the diene can be reacted with an imine as the dienophile. This cycloaddition yields a tetrahydropyridine (B1245486) derivative, a core structure found in many alkaloids and pharmacologically active compounds. The reaction can be promoted by Lewis acids, which activate the imine towards cycloaddition. wikipedia.org Alternative routes could involve the intramolecular cyclization of an amino-functionalized ethenylcyclobutane derivative to form saturated nitrogen heterocycles like pyrrolidines or piperidines. For example, hydroamination or aminohydroxylation of the vinyl group could introduce a nitrogen-containing functional group that, after subsequent chemical manipulation, could act as a nucleophile to open the cyclobutane ring or cyclize onto another part of the molecule.

Table 3: Exemplary Strategies for Heterocycle Synthesis from Ethenylcyclobutane

| Target Heterocycle Class | Synthetic Strategy | Key Intermediate | Key Reaction(s) | Reference(s) |

| Dihydropyrans (O-heterocycle) | Tandem Ring-Opening/[4+2] Cycloaddition | 1,3-Conjugated diene | Thermal electrocyclic ring-opening, Oxo-Diels-Alder | nih.gov |

| Tetrahydropyridines (N-heterocycle) | Tandem Ring-Opening/[4+2] Cycloaddition | 1,3-Conjugated diene | Thermal electrocyclic ring-opening, Aza-Diels-Alder | mdpi.com |

| Fused Triazoles (N-heterocycle) | Intramolecular [3+2] Cycloaddition | Azidoalkyne derivative | Azide-alkyne cycloaddition | rsc.org |

Spectroscopic and Structural Elucidation Techniques in Ethenylcyclobutane Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment